molecular formula C7H8Cl3N B1453208 2,3-Bis(chloromethyl)pyridine hydrochloride CAS No. 27221-49-4

2,3-Bis(chloromethyl)pyridine hydrochloride

Cat. No. B1453208
CAS RN: 27221-49-4
M. Wt: 212.5 g/mol
InChI Key: ODUGCZCPPAKASB-UHFFFAOYSA-N
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Description

2,3-Bis(chloromethyl)pyridine hydrochloride is a chemical compound with the CAS Number: 27221-49-4 . It has a molecular weight of 212.51 and is typically stored at room temperature . The compound is solid in its physical form .


Synthesis Analysis

While specific synthesis methods for 2,3-Bis(chloromethyl)pyridine hydrochloride were not found, a related compound, 3-(chloromethyl)pyridine hydrochloride, has been synthesized using 3-methylpyridine as a raw material . The process involves several steps, including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride .


Molecular Structure Analysis

The InChI code for 2,3-Bis(chloromethyl)pyridine hydrochloride is 1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4-5H2;1H . This indicates the presence of a pyridine ring with chloromethyl groups attached at the 2 and 3 positions.


Physical And Chemical Properties Analysis

2,3-Bis(chloromethyl)pyridine hydrochloride is a solid at room temperature . It has a molecular weight of 212.51 .

Scientific Research Applications

1. Diels-Alder Reactions

2,3-Bis(chloromethyl)pyridine hydrochloride is utilized in Diels-Alder reactions. Specifically, it serves as a precursor for various pyridine o-quinodimethane analogues. These compounds are involved in forming tetrahydroquinoline and -isoquinoline type adducts, showcasing its versatility in synthetic organic chemistry (Carly et al., 1996).

2. Synthesis Safety and Scalability

Another critical aspect of 2,3-bis(chloromethyl)pyridine hydrochloride is its synthesis process. Research has focused on developing scalable and safe synthesis methods that are both economical and environmentally acceptable. This includes evaluating various chlorination procedures to mitigate environmental and disposal issues (Grimm et al., 2002).

3. Formation of N-Heterocyclic Complexes

This chemical is instrumental in forming N-heterocyclic complexes of metals like Rhodium and Palladium. Its reaction with n-butylimidazole leads to the formation of bis(silver carbene) complexes, which can further react to yield metal carbene complexes. Such applications are significant in organometallic chemistry and catalysis (Simons et al., 2003).

4. Electrocatalytic Applications

In electrochemistry, 2,3-bis(chloromethyl)pyridine hydrochloride is used for the direct and cobalt(I) salen-catalyzed reduction at carbon cathodes. This process leads to the production of various compounds, illustrating the compound's utility in electrochemical synthesis and catalysis (Ji et al., 2001).

5. Development of Chemosensors

It has been used in the synthesis of a selective and sensitive fluorescent chemosensor for Hg2+. The chemosensor, composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis(aminomethyl)pyridine, shows a significant increase in fluorescence quantum yield upon the addition of Hg2+ in neutral buffer aqueous solution (Guo et al., 2004).

Safety And Hazards

This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for 2,3-Bis(chloromethyl)pyridine hydrochloride were not found in the search results, chloromethylpyridines are precursors to pyridine-containing ligands , suggesting potential applications in the synthesis of complex organic molecules.

properties

IUPAC Name

2,3-bis(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUGCZCPPAKASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(chloromethyl)pyridine hydrochloride

Synthesis routes and methods

Procedure details

(2-Hydroxymethyl-pyridin-3-yl)-methanol hydrogen chloride (26.79 g, 122 mmol) was added to thionyl chloride (33.8 mL) at 5° C. under an atmosphere of argon. The resulting mixture was allowed to warm to room temperature with stirred over 16 h. The resulting mixture was then evaporated in vacuo to yield 2,3-bis-chloromethyl-pyridine hydrogen chloride as a white solid.
Quantity
26.79 g
Type
reactant
Reaction Step One
Quantity
33.8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JS Grimm, CA Maryanoff, M Patel, DC Palmer, KL Sorgi… - 2002 - ACS Publications
This report describes the development of a scaleable process to prepare 2,3-bis(chloromethyl)pyridine hydrochloride, 2, that is safe, economical, and environmentally acceptable. On a …
Number of citations: 16 pubs.acs.org
KP Melnykov, DM Volochnyuk, SV Ryabukhin… - Amino acids, 2019 - Springer
An approach to rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid—a bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue was developed. …
Number of citations: 11 link.springer.com
SM Sakya, M Van Den Berg, K Pouwer, JM Humphrey… - Tetrahedron …, 2010 - Elsevier
2,3-Azaisoindoline (4) was prepared via reaction of dichloride 11 with 2,4-dimethoxybenzyl amine followed by deprotection with trifluoroacetic acid and triethylsilane. Isolation of the …
Number of citations: 2 www.sciencedirect.com

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